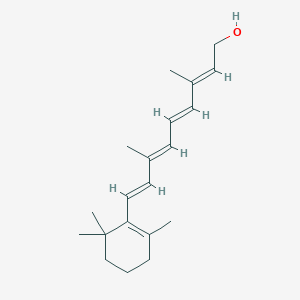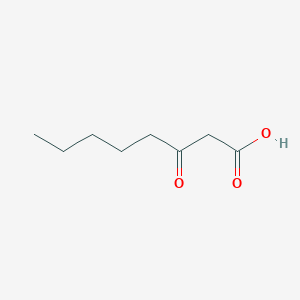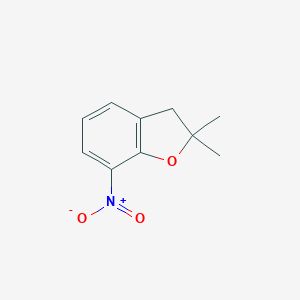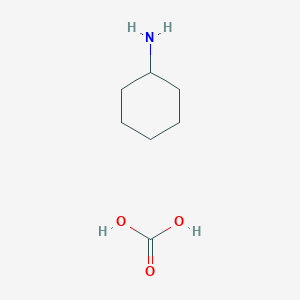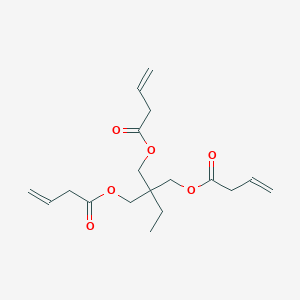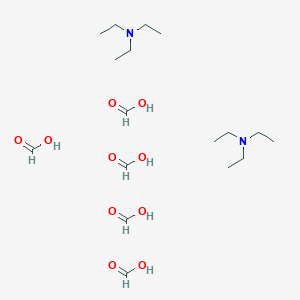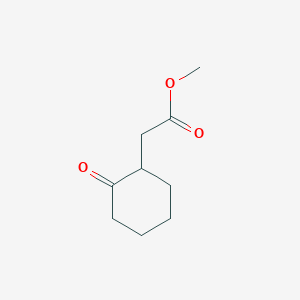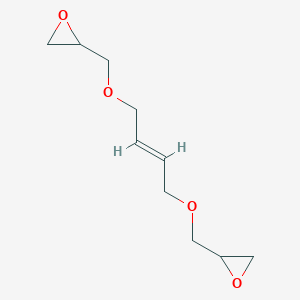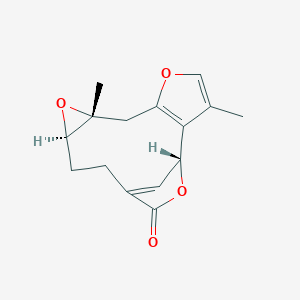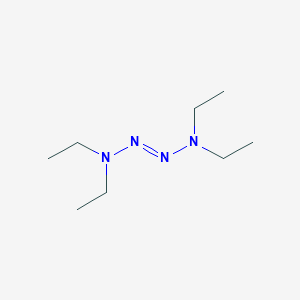
2-Tetrazene, 1,1,4,4-tetraethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetrazene, 1,1,4,4-tetraethyl-, also known as TTEZ, is a highly reactive compound that has gained significant attention in the field of chemical synthesis and scientific research. It is a tetrazene derivative that is widely used in the development of high-energy materials, propellants, and explosives. TTEZ exhibits unique properties that make it a valuable compound for various applications, including biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Electronic Structures and Thermolyses
- Electronic and Thermal Properties : 2-Tetrazenes, including 1,1,4,4-tetramethyl-2-tetrazene, exhibit specific electronic structures and undergo distinct thermal decompositions. The differences in thermal decomposition among various 2-tetrazenes are linked to their molecular structures and electronic properties, as shown in the study of their electronic structures and gas-phase thermolyses by photoelectron spectroscopy (Heymanns & Rademacher, 1986).
Synthesis and Structural Studies
- Synthesis and Characterization : The synthesis of 1,1,4,4-tetrabenzyl-2-tetrazene has been explored, along with studies on its structural properties. This research contributes to understanding the formation and characteristics of cyclic 2-tetrazenes (Mataka & Anselme, 1973).
Potential in Energetic Materials
- Application in Energetic Materials : Research on 2-tetrazene derivatives, including the synthesis and evaluation of their energetic properties, highlights their potential use in low-toxicity, low-sensitivity energetic materials. This includes the study of their heat of formation, detonation parameters, and specific impulses (Miró Sabaté & Delalu, 2014).
Photodecomposition Studies
- Photodecomposition Research : Investigations into the photodecomposition of 1,4-dialkyl-1,4-diphenyl-2-tetrazenes reveal insights into their stability and behavior under light exposure. This research is particularly relevant in the context of anti-cancer agents (Child, Morton, Pidacks, & Tomcufcik, 1964).
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding and Structure : Studies on hydroxyalkyl-substituted 2-tetrazenes have provided valuable insights into hydrogen bonding in these compounds, with implications for their stability and reactivity. Structural analyses through X-ray diffraction have also been conducted (Porath, Rademacher, Boese, & Bläser, 2002).
Solvent Effects on Decomposition
- Influence of Solvent Viscosity : Research on the effect of solvent viscosity on the decomposition of tetraphenyl-2-tetrazene demonstrates how solvent properties can influence the stability and reactivity of 2-tetrazenes (Sugiyama, Nakaya, & Imoto, 1975).
Advanced Synthesis Techniques
- Synthesis of Formyl 2-Tetrazenes : The development of advanced synthesis methods for formyl 2-tetrazenes highlights the evolving techniques in creating and manipulating 2-tetrazene compounds (Delalu & Miró Sabaté, 2012).
Eigenschaften
CAS-Nummer |
13304-29-5 |
|---|---|
Produktname |
2-Tetrazene, 1,1,4,4-tetraethyl- |
Molekularformel |
C8H20N4 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N-[(E)-diethylaminodiazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20N4/c1-5-11(6-2)9-10-12(7-3)8-4/h5-8H2,1-4H3/b10-9+ |
InChI-Schlüssel |
DTPTYCXQWZYACS-MDZDMXLPSA-N |
Isomerische SMILES |
CCN(CC)/N=N/N(CC)CC |
SMILES |
CCN(CC)N=NN(CC)CC |
Kanonische SMILES |
CCN(CC)N=NN(CC)CC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



